molecular formula C16H14N2O2S B1361875 (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid CAS No. 314036-23-2

(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Cat. No. B1361875
CAS RN: 314036-23-2
M. Wt: 298.4 g/mol
InChI Key: BRILZJVYLZTDGD-UHFFFAOYSA-N
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Description

“(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” is a chemical compound with the CAS Number: 186203-15-6 . It has a molecular weight of 259.26700 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid” include a molecular weight of 259.26700 . Other properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Sulfanylalkanoic Acids : Rudyakova et al. (2008) synthesized a variety of (1H-pyrrol-2-ylsulfanyl)alkanoic acids, including (1-Benzyl-1H-pyrrol-2-ylsulfanyl)acetic acid, which is closely related to the chemical . This study contributes to the understanding of the synthetic routes for such compounds (Rudyakova, Mirskova, & Levkovskaya, 2008).

  • Unique Coordination Polymers : Zhu et al. (2009) discovered a unique Cd2+ coordination polymer featuring (1H-Benzoimidazol-2-ylsulfanyl)acetic acid (BMSA), demonstrating the compound's utility in developing novel coordination networks (Zhu, Ji, Zhang, & Gou, 2009).

  • Metal Complex Synthesis : Yousif et al. (2011) reported the synthesis of metal complexes with (Benzothiazol-2-ylsulfanyl)-acetic acid ligand, showcasing the potential of such compounds in forming diverse metal complexes (Yousif, Muaiad, & Adil, 2011).

Biological and Medicinal Applications

  • Antimicrobial and Cytotoxic Agents : Devi et al. (2022) synthesized derivatives of 2-(1H-benzimidazol-2-ylsulfanyl) and tested them for antimicrobial and antifungal activities, highlighting the compound's potential in combating various microorganisms (Devi, Shahnaz, & Prasad, 2022).

  • Antimicrobial Properties of Schiff Base Derivatives : Maru et al. (2015) synthesized Schiff base derivatives of benzoxazole and investigated their antibacterial and antifungal properties. These compounds, related to the benzoimidazole class, underscore the antimicrobial potential of such derivatives (Maru, Patel, & Yadav, 2015).

  • Anti-tubercular and Antimicrobial Activities : Maste et al. (2011) synthesized benzimidazole acetic acid derivatives and tested them for anti-tubercular and antimicrobial activities, indicating the usefulness of such compounds in treating infectious diseases (Maste, Jeyarani, Kalekar, & Bhat, 2011).

properties

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-15(20)11-21-16-17-13-8-4-5-9-14(13)18(16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRILZJVYLZTDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353677
Record name (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

CAS RN

314036-23-2
Record name (1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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